Thiamine-d4 (hydrochloride)
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Overview
Description
Thiamine-d4 (hydrochloride) is a deuterated form of thiamine hydrochloride, also known as vitamin B1. This compound is essential for various biochemical processes in the body, including carbohydrate metabolism and neural function. The deuterium atoms in Thiamine-d4 replace the hydrogen atoms in the thiamine molecule, making it useful in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine-d4 (hydrochloride) can be synthesized through a multi-step process involving the incorporation of deuterium atoms into the thiamine molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by their reaction with thiamine intermediates under controlled conditions. The final product is purified using techniques such as crystallization or chromatography to obtain high-purity Thiamine-d4 (hydrochloride).
Industrial Production Methods
In industrial settings, the production of Thiamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Thiamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form under specific conditions.
Substitution: Thiamine can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline solution.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiochrome.
Reduction: Dihydrothiamine.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Thiamine-d4 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:
Chemistry: Used as a tracer in studies of thiamine metabolism and degradation.
Biology: Helps in understanding the role of thiamine in cellular processes and its transport mechanisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of thiamine in the body.
Industry: Employed in the development of new thiamine-based drugs and supplements.
Mechanism of Action
Thiamine-d4 (hydrochloride) exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted into its active form, thiamine pyrophosphate, which plays a crucial role in carbohydrate metabolism by facilitating the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway . The deuterium atoms in Thiamine-d4 do not alter its biochemical activity but provide a means to study its metabolic fate using techniques such as mass spectrometry.
Comparison with Similar Compounds
Thiamine-d4 (hydrochloride) is compared with other thiamine derivatives such as:
Thiamine mononitrate: Another form of vitamin B1 used in supplements and fortified foods.
Thiamine pyrophosphate: The active coenzyme form of thiamine.
Benfotiamine: A synthetic derivative with higher bioavailability and potential therapeutic benefits.
Uniqueness
The primary uniqueness of Thiamine-d4 (hydrochloride) lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying thiamine metabolism and pharmacokinetics in various biological systems.
Properties
Molecular Formula |
C12H18Cl2N4OS |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)-dideuteriomethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]-1,1-dideuterioethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i4D2,6D2;; |
InChI Key |
DPJRMOMPQZCRJU-PNAYBTLASA-M |
Isomeric SMILES |
[2H]C([2H])(CC1=C([N+](=CS1)C([2H])([2H])C2=CN=C(N=C2N)C)C)O.Cl.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
Origin of Product |
United States |
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